N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide
Description
Chemical Classification and Structural Significance
This compound belongs to the class of 3,5-disubstituted isoxazole derivatives , characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms at positions 1 and 2, respectively. Its molecular architecture features three critical domains:
- Isoxazole core : The 5-(4-fluorophenyl)isoxazole moiety contributes π-π stacking capabilities and hydrogen-bonding potential through its nitrogen and oxygen atoms.
- 4-Methoxyphenylpropanamide chain : This domain introduces electron-donating methoxy groups and amide functionality, enhancing solubility and enabling interactions with biological targets.
- Fluorinated aromatic system : The 4-fluorophenyl group at position 5 of the isoxazole ring modulates electronic effects and improves metabolic stability through fluorine's electronegativity.
The compound's structural parameters reveal key insights:
| Property | Value/Description | Significance |
|---|---|---|
| Molecular formula | C₂₀H₁₈FN₂O₃ | Indicates heteroatom-rich composition |
| Molecular weight | 356.37 g/mol | Optimal for blood-brain barrier penetration |
| cLogP | ~2.8 (predicted) | Balances hydrophilicity/lipophilicity |
| Hydrogen bond acceptors | 5 | Enhances target binding specificity |
This configuration enables multimodal interactions with biological targets:
Historical Context in Isoxazole Derivative Research
The development of this compound reflects seven decades of advancements in isoxazole chemistry, beginning with Claisen's 1903 synthesis of simple isoxazoles through propargylaldehyde oximation. Key historical milestones include:
1950s-1970s : Foundation of modern synthetic approaches
- Discovery of 1,3-dipolar cycloaddition for isoxazole formation
- Introduction of hydroxylamine derivatives as nitrile oxide precursors
1980s-2000s : Therapeutic exploration
- FDA approval of first isoxazole-containing drugs (e.g., valdecoxib)
- Development of regioselective copper-catalyzed syntheses
2010s-Present : Molecular optimization era
- Adoption of microwave-assisted and flow chemistry techniques
- Systematic study of fluorinated isoxazole derivatives
The compound emerges from three convergent research trajectories:
- Fluorinated pharmacophores : Incorporates lessons from 4-fluorophenyl-containing anticancer agents like flutamide
- Isoxazole hybrid systems : Builds on successful hybrids combining isoxazoles with chalcones and styrenes
- Amide linkers : Utilizes propanamide spacers proven effective in kinase inhibitors
Recent synthetic breakthroughs enabling its production include:
- Palladium-mediated cross-coupling : For precise introduction of the 4-fluorophenyl group
- Bio-renewable solvent systems : Choline chloride-urea eutectic mixtures improving reaction sustainability
- Microwave-assisted cyclization : Achieving 85% yield in isoxazole ring formation
Table 1: Evolution of Key Synthetic Methods for Isoxazole Derivatives
| Decade | Method | Yield Improvement | Key Advancement |
|---|---|---|---|
| 1900s | Claisen oximation | 40-50% | First synthetic route |
| 1960s | 1,3-Dipolar cycloaddition | 60-70% | Regiochemical control |
| 2000s | Copper-catalyzed synthesis | 75-85% | Ambient reaction conditions |
| 2010s | Microwave-assisted synthesis | 85-95% | Reduced reaction time (30 min vs. 24 hr) |
| 2020s | Flow chemistry approaches | 90-98% | Continuous production capability |
This compound's design directly benefits from these historical developments, particularly the copper-catalyzed methods that enabled precise substitution at the isoxazole 3- and 5-positions. The incorporation of fluorine at the para position of the phenyl group reflects two decades of research into halogenated bioactive compounds, demonstrating improved target affinity and pharmacokinetic profiles compared to non-fluorinated analogs.
Current research directions focus on exploiting this molecule's unique dual aromatic system - the electron-withdrawing fluorophenyl group and electron-donating methoxyphenyl moiety - to create controlled electronic gradients. This design principle, first proposed in 2018 for isoxazole-chalcone hybrids, has shown particular promise in modulating kinase inhibition profiles. The propanamide linker represents a strategic choice over shorter or longer chains, balancing conformational flexibility with steric demands of target binding sites.
The compound's structural evolution mirrors broader trends in medicinal chemistry:
- 1950s-1980s : Empirical discovery of isoxazole bioactivity
- 1990s-2010s : Rational design of substituted derivatives
- 2020s-Present : Computational-guided optimization of polypharmacology
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-18-9-2-14(3-10-18)4-11-20(24)22-13-17-12-19(26-23-17)15-5-7-16(21)8-6-15/h2-3,5-10,12H,4,11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFGQOXIJQQZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
The synthesis of this compound typically involves multi-step reactions starting with the formation of the isoxazole ring. Common methods include cyclization of hydroxylamine derivatives with carbonyl compounds under acidic conditions. The introduction of the fluorophenyl group is achieved through halogenation followed by amination to attach the isoxazole to the benzamide structure.
Chemical Structure:
- Molecular Formula: C19H20FN3O2
- Molecular Weight: 345.38 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Antiviral Effects
The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or replication processes. Specific mechanisms remain to be elucidated, but initial findings indicate promising potential against viruses such as influenza and HIV.
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in vitro. Research highlights its ability to reduce pro-inflammatory cytokine production, which could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound is attributed to its structural components:
- Fluorophenyl Group: Enhances binding affinity to specific receptors.
- Isoxazole Ring: Contributes to the compound's overall activity through interactions with biological targets.
- Dimethoxybenzamide Moiety: Plays a role in modulating the pharmacological effects by influencing solubility and receptor interactions .
Research Findings and Case Studies
A review of recent literature reveals several case studies that highlight the biological activity of this compound:
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on molecular features, physicochemical properties, and biological relevance.
Structural Analogues with Isoxazole or Heterocyclic Cores
Key Observations :
- Substituent Effects : The sulfonamide group in increases polarity but removes aromatic fluorination, reducing lipophilicity.
- Synthetic Challenges : Compound 7f () has a low yield (14%), suggesting that introducing pyridinemethyl groups may complicate synthesis compared to propanamide derivatives .
Pharmacologically Active Analogues
Key Observations :
- Heterocycle Impact : Thiazole-based compounds (e.g., ) exhibit distinct biological profiles due to altered electronic environments and binding modes.
- Functional Groups : Chloro and sulfamoyl groups () may enhance toxicity or solubility but reduce metabolic stability compared to methoxy/fluoro groups .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Target compound: Not reported in evidence, but analogs range from 126–214°C (e.g., 213–214°C for sulfonamide derivatives in ; 175–178°C for tetrazoles in ) . Lower melting points (e.g., 126–127°C in ) correlate with less polar substituents like methylthio groups .
Spectral Data :
- IR/NMR: Methoxyphenyl groups show characteristic O–CH₃ stretches (~2850 cm⁻¹) and aryl proton signals (δ 6.8–7.5 ppm). Fluorophenyl groups exhibit ¹⁹F NMR shifts near δ -110 ppm .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via a multi-step approach. For example, a Suzuki-Miyaura cross-coupling reaction may be employed to introduce the 4-fluorophenyl group to the isoxazole core, followed by amidation to attach the propanamide moiety. Key intermediates (e.g., boronic acids or esters) should be rigorously purified via column chromatography. Final purity (>98%) can be verified using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and confirmed by - and -NMR .
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- Methodology :
- Structural confirmation : X-ray crystallography (for solid-state conformation) and 2D-NMR (COSY, HSQC) to resolve stereochemistry and substituent positions .
- Purity analysis : HPLC with UV detection at 254 nm and mass spectrometry (ESI-MS) for molecular weight validation .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodology :
- Substituent variation : Replace the 4-fluorophenyl group with other electron-withdrawing groups (e.g., Cl, CF) to assess impact on target binding. Similarly, modify the 4-methoxyphenyl moiety to evaluate steric and electronic effects .
- Bioassays : Use cell-based assays (e.g., inhibition of KPNB1 or CB2 receptor modulation) to compare derivatives. IC values should be calculated via dose-response curves .
Q. What mechanistic approaches can elucidate this compound’s mode of action in enzyme inhibition?
- Methodology :
- Kinetic studies : Measure enzyme inhibition constants () using steady-state kinetics with varying substrate concentrations.
- Docking simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses within the target’s active site. Validate with mutagenesis studies targeting key residues .
Q. How should researchers address discrepancies in bioactivity data across different experimental models?
- Methodology :
- Assay standardization : Compare results under consistent conditions (e.g., cell line, incubation time, serum concentration).
- Metabolic stability : Test compound stability in liver microsomes to rule out degradation artifacts.
- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. What strategies are effective in resolving challenges related to low solubility or crystallinity?
- Methodology :
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve crystallinity.
- Solubility enhancement : Use excipients like cyclodextrins or prepare water-soluble prodrugs (e.g., phosphate esters) .
Data Interpretation and Validation
Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?
- Methodology :
- MD simulations : Run 100-ns molecular dynamics simulations to assess binding stability and conformational changes.
- Free-energy calculations : Use MM-GBSA to estimate binding energies and prioritize derivatives for synthesis .
Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
